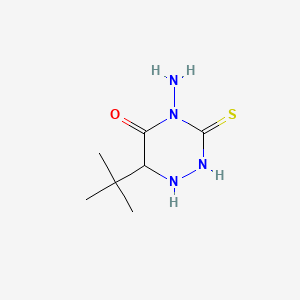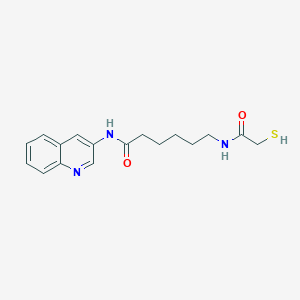
2-(2-iodo-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-iodo-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, which is a significant compound in the field of organic chemistry Indole derivatives are known for their diverse biological activities and are found in various natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodo-1H-indol-3-yl)acetic acid typically involves the iodination of indole-3-acetic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid, which helps in the efficient iodination of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-iodo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the acetic acid moiety.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while substitution reactions could produce various functionalized indole derivatives.
科学的研究の応用
2-(2-iodo-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-iodo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone with a longer carbon chain.
2-(1H-indol-3-yl)acetic acid: A non-iodinated version of the compound.
Uniqueness
2-(2-iodo-1H-indol-3-yl)acetic acid is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives
特性
CAS番号 |
191674-47-2 |
|---|---|
分子式 |
C10H8INO2 |
分子量 |
301.08 g/mol |
IUPAC名 |
2-(2-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14) |
InChIキー |
MNPJLCDSLLPKIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)

![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)
![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)



![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)
